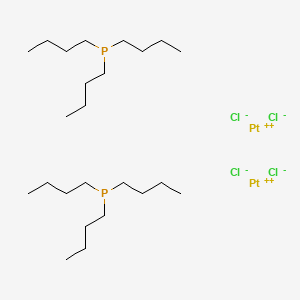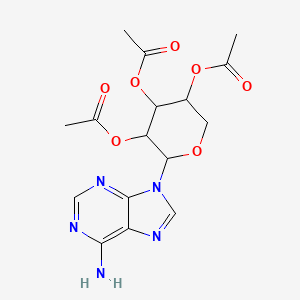
9-(2,3,4-Tri-o-acetylpentopyranosyl)-9h-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(2,3,4-Tri-o-acetylpentopyranosyl)-9h-purin-6-amine: is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a pentopyranosyl group, which is a five-membered sugar ring, and multiple acetyl groups. The purine base is a fundamental component of nucleic acids, making this compound of significant interest in biochemical and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2,3,4-Tri-o-acetylpentopyranosyl)-9h-purin-6-amine typically involves the protection of the hydroxyl groups of the pentopyranosyl sugar with acetyl groups. This is followed by the coupling of the protected sugar with the purine base. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Quality control measures are implemented to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the purine base, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the purine base or the sugar moiety.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are used for substitution reactions, often in the presence of a base.
Major Products: The major products formed from these reactions include various derivatives of the original compound, with modifications at the purine base or the sugar moiety, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: In chemistry, 9-(2,3,4-Tri-o-acetylpentopyranosyl)-9h-purin-6-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential role in cellular processes. It can be used as a probe to investigate the mechanisms of nucleic acid interactions and enzyme activities.
Medicine: In medicine, the compound is explored for its potential therapeutic applications. It may serve as a precursor for the development of antiviral and anticancer drugs, given its structural similarity to nucleotides.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and biochemical reagents. Its synthesis and modification are crucial for the development of new drugs and diagnostic tools.
Mécanisme D'action
The mechanism of action of 9-(2,3,4-Tri-o-acetylpentopyranosyl)-9h-purin-6-amine involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can mimic natural nucleotides, allowing it to interfere with DNA and RNA synthesis. This interference can inhibit the replication of viruses and the proliferation of cancer cells. The acetyl groups may also play a role in modulating the compound’s bioavailability and stability.
Comparaison Avec Des Composés Similaires
- 9-(2,3,4-Tri-o-acetylpentopyranosyl)-9h-purin-6-amine
- 9-(2,3,4-Tri-o-acetylpentopyranosyl)-9h-purin-2-amine
- 9-(2,3,4-Tri-o-acetylpentopyranosyl)-9h-purin-8-amine
Comparison: While these compounds share a similar core structure, the position of the acetyl groups and the specific purine derivatives can lead to differences in their chemical reactivity and biological activity. The unique arrangement of functional groups in this compound makes it particularly suitable for certain applications, such as antiviral and anticancer research, due to its ability to mimic natural nucleotides effectively.
Propriétés
Numéro CAS |
18520-81-5 |
|---|---|
Formule moléculaire |
C16H19N5O7 |
Poids moléculaire |
393.35 g/mol |
Nom IUPAC |
[4,5-diacetyloxy-6-(6-aminopurin-9-yl)oxan-3-yl] acetate |
InChI |
InChI=1S/C16H19N5O7/c1-7(22)26-10-4-25-16(13(28-9(3)24)12(10)27-8(2)23)21-6-20-11-14(17)18-5-19-15(11)21/h5-6,10,12-13,16H,4H2,1-3H3,(H2,17,18,19) |
Clé InChI |
LJUSHLYDDSZMCI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)N2C=NC3=C(N=CN=C32)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



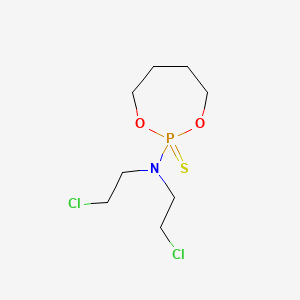
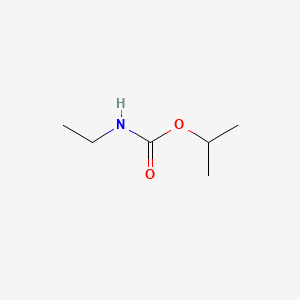
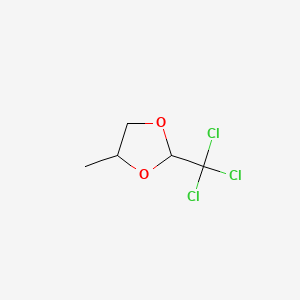

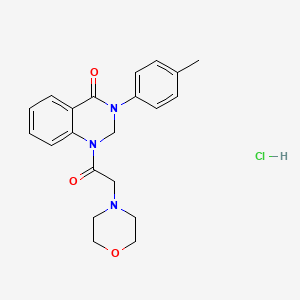
![2',2'-Dichloro-3,3-dimethylspiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]](/img/structure/B13736797.png)
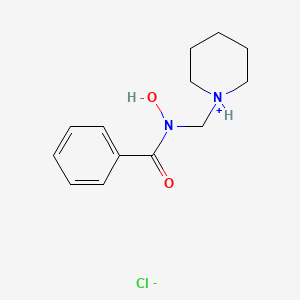
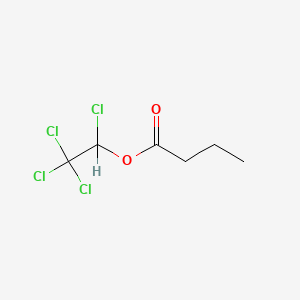
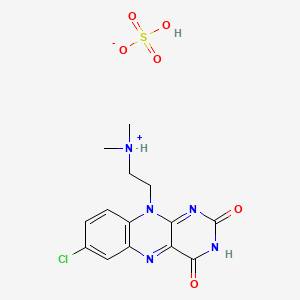
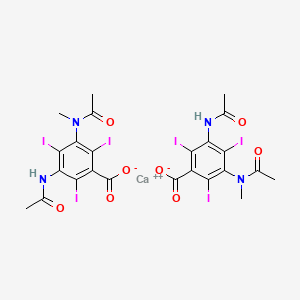
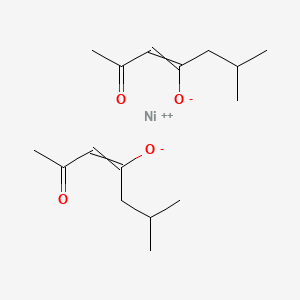
![N,N-dimethyl-4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-Benzenamine](/img/structure/B13736827.png)
